5-(6-Methylpyridin-3-yl)furan-2-carboxylic acid
Description
Its molecular formula is C₁₁H₉NO₃, with a molecular weight of 203.2 g/mol .
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-(6-methylpyridin-3-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-7-2-3-8(6-12-7)9-4-5-10(15-9)11(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
XKSVTAFYQINQGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(6-Methylpyridin-3-yl)furan-2-carboxylic acid involves several steps. One common method includes the radical bromination of the methyl group using NBS/AIBN in CCl4 under reflux conditions . The brominated intermediate is then converted into the corresponding phosphonate with triethyl phosphite at 130°C. This phosphonate reacts with 3,4-bis((tert-butyldimethylsilyl)oxy)benzaldehyde in the presence of NaH in THF, followed by desilylation with tetrabutylammonium fluoride (TBAF) to furnish the final compound .
Chemical Reactions Analysis
5-(6-Methylpyridin-3-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.
Scientific Research Applications
5-(6-Methylpyridin-3-yl)furan-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(6-Methylpyridin-3-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to a cascade of biochemical reactions .
Comparison with Similar Compounds
Structural Analogs with Pyridine Substituents
The following table compares 5-(6-Methylpyridin-3-yl)furan-2-carboxylic acid with derivatives bearing substituents on the pyridine ring (Table 1):
Key Observations :
- Electron-Donating vs. In contrast, cyano (-CN) and trifluoromethyl (-CF₃) groups are electron-withdrawing, which may influence reactivity or binding interactions .
- Polarity and Solubility : The hydroxymethyl derivative (6-CH₂OH) is more polar due to the hydroxyl group, likely improving aqueous solubility compared to the methyl analog .
Analogs with Non-Pyridine Substituents
Aromatic Ring Variants
- 5-(4-Chlorophenyl)-2-furoic acid (CAS: 41019-44-7): Substitutes pyridine with a chlorophenyl group. Such compounds are often explored in agrochemical or medicinal chemistry .
- 5-(Quinolin-3-yl)-furan-2-carboxylic acid (CAS: 893738-37-9): Features a larger quinoline moiety, increasing molecular weight (C₁₄H₉NO₃, 239.2 g/mol) and steric bulk, which may affect binding to biological targets .
Aliphatic Substituents
- 5-(2-Carboxy-ethyl)-furan-2-carboxylic acid : Contains an ethyl chain with a carboxylic acid group. This structure, isolated from fungal metabolites, demonstrated cytotoxicity against cancer cells (K-562, BEL-7420), highlighting the role of flexible side chains in bioactivity .
Biological Activity
5-(6-Methylpyridin-3-yl)furan-2-carboxylic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The structure of this compound consists of a furan ring substituted with a carboxylic acid group and a pyridine moiety. The presence of these functional groups is believed to contribute to its biological properties.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of related compounds have shown significant inhibitory effects on cancer-associated carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
Table 1: Inhibition Values Against Carbonic Anhydrases
| Compound | CA IX Inhibition (μM) | CA XII Inhibition (μM) |
|---|---|---|
| MPC 3 | 0.95 | 0.68 |
| MPC 5a | 1.5 | 5.1 |
| MPC 5g | 1.8 | Not specified |
| MPC 5l | 0.92 | Not specified |
The most potent derivatives demonstrated sub-micromolar inhibition, suggesting that modifications to the pyridine ring can enhance activity against these isoforms .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Natural carboxylic acids, including those structurally related to furan derivatives, are known to disrupt bacterial cell membranes, leading to cell death by increasing membrane permeability.
Table 2: Antimicrobial Activity of Furan Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Furan-2-carboxylic acid | 1.8 µg/L |
| 5-Hydroxymethylfuran-2-carboxylic acid | 2.3 µg/L |
These compounds have shown effectiveness in inhibiting bacterial swarming, which is crucial for biofilm formation and pathogenicity .
3. CNS Activity
In addition to its anticancer and antimicrobial activities, some derivatives have been investigated for their effects on the central nervous system (CNS). Studies have reported strong antinociceptive properties in animal models, indicating potential applications in pain management .
Case Studies
Case Study: Inhibition of Carbonic Anhydrases
In a study assessing various derivatives of furan-based compounds, it was found that the introduction of halogen substituents significantly enhanced inhibitory activity against CA IX and CA XII isoforms. The acetyl derivative MPC 3 exhibited the highest potency, suggesting that structural modifications can lead to improved therapeutic profiles .
Case Study: Antimicrobial Efficacy
A bioassay conducted on environmental bacteria revealed that both furan-2-carboxylic acid and its derivatives effectively inhibited swarming at very low concentrations, underscoring their potential as natural antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
